9-methyl-6-sulfanylidene-3H-purin-2-one

Description

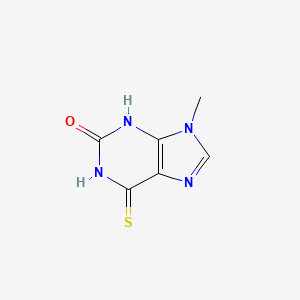

9-Methyl-6-sulfanylidene-3H-purin-2-one is a purine derivative characterized by a methyl group at position 9, a sulfanylidene (thione) group at position 6, and a ketone group at position 2. This compound belongs to a class of modified purines, which are often studied for their biological activity and coordination chemistry due to their structural resemblance to naturally occurring purine bases like adenine and guanine.

Properties

CAS No. |

33403-03-1 |

|---|---|

Molecular Formula |

C6H6N4OS |

Molecular Weight |

182.21 g/mol |

IUPAC Name |

9-methyl-6-sulfanylidene-3H-purin-2-one |

InChI |

InChI=1S/C6H6N4OS/c1-10-2-7-3-4(10)8-6(11)9-5(3)12/h2H,1H3,(H2,8,9,11,12) |

InChI Key |

KOTYBIXSDIYYSK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1NC(=O)NC2=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives with modifications at positions 6, 9, and 2 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of 9-methyl-6-sulfanylidene-3H-purin-2-one with structurally related compounds:

Structural and Functional Group Variations

*Calculated based on analogous compounds.

Key Comparative Insights

Position 6 Modifications :

- The sulfanylidene (S=) group in the target compound differs from thiol (-SH) in mercaptopurine and sulfanyl (-S-alkyl) in 9-benzyl-6-benzylsulfanylpurin-2-amine . Sulfanylidene groups are more electronegative, enhancing metal-binding affinity compared to thiols, as seen in copper complexes of 9-deazahypoxanthine ().

- Ketone (O=) at position 6 (e.g., in 2-chloro-9-methylpurin-6-one, ) reduces nucleophilicity compared to sulfur-containing analogs, limiting metal coordination but improving stability.

Position 9 Substituents :

- Methyl (CH₃) groups (target compound and 2-chloro-9-methylpurin-6-one) increase steric hindrance compared to benzyl (CH₂C₆H₅) or cyclohexenyl (C₆H₉) substituents . This may reduce intermolecular interactions but improve membrane permeability.

Biological Activity: Mercaptopurine’s -SH group enables thiol-disulfide exchange, contributing to its antimetabolite activity in cancer . Benzylsulfanyl derivatives () exhibit cytotoxicity, likely due to aryl group interactions with DNA or enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.